4,5-Dihydroxypyrene as the Exclusive Substrate for Ring-Cleavage Dioxygenase in the Pyrene Pathway
4,5-Dihydroxypyrene is the sole dihydroxylated pyrene intermediate that undergoes enzymatic ring cleavage to phenanthrene-4,5-dicarboxylate, a reaction catalyzed by 4,5-dihydroxypyrene dioxygenase [1]. This is in stark contrast to the 1,6- and 1,8-dihydroxypyrene isomers, which are processed by dehydrogenases to form pyrene-1,6-dione and pyrene-1,8-dione, respectively, without ring cleavage [2].
| Evidence Dimension | Enzymatic Reaction Fate |
|---|---|
| Target Compound Data | Catalytic conversion to phenanthrene-4,5-dicarboxylate via dioxygenase (EC:1.13.11.-) |
| Comparator Or Baseline | 1,6-Dihydroxypyrene; 1,8-Dihydroxypyrene: Dehydrogenation to corresponding quinones without ring cleavage |
| Quantified Difference | Unique reaction pathway (ring fission vs. oxidation) |
| Conditions | Microbial degradation pathway of pyrene in bacteria and fungi |
Why This Matters
This dictates the choice of compound for studies on PAH biodegradation or for synthesizing ring-opened metabolites.
- [1] Gene Ontology. GO:0016702: 4,5-dihydroxypyrene dioxygenase activity. View Source
- [2] EAWAG-BBD. Reactions r0948 and r0949: 1,6-Dihydroxypyrene → Pyrene-1,6-dione; 1,8-Dihydroxypyrene → Pyrene-1,8-dione. View Source
